3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
CAS No.: 1822516-21-1
Cat. No.: VC3083189
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1822516-21-1 |
---|---|
Molecular Formula | C12H15ClN2O |
Molecular Weight | 238.71 g/mol |
IUPAC Name | 3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride |
Standard InChI | InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H |
Standard InChI Key | UULSBXGMDJJYID-UHFFFAOYSA-N |
SMILES | C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl |
Canonical SMILES | C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride belongs to the oxindole class of compounds, specifically the 3-amino-substituted indolin-2-ones. Its structure consists of several key components:
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A 2-oxoindoline (indolin-2-one) core structure
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A primary amino group at the C-3 position
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A cyclopropylmethyl substituent attached to the nitrogen atom (N-1 position)
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A hydrochloride salt formation
The basic structure can be represented as follows:
Structural Component | Description |
---|---|
Core Structure | Indolin-2-one (1,3-dihydro-2H-indol-2-one) |
C-3 Substituent | Amino group (-NH₂) |
N-1 Substituent | Cyclopropylmethyl group |
Salt Form | Hydrochloride |
Molecular Formula | C₁₂H₁₅ClN₂O |
The cyclopropylmethyl group is particularly notable as it introduces a specific steric constraint and lipophilic character to the molecule, potentially affecting receptor binding and pharmacokinetic properties .
Physical and Chemical Properties
Based on analysis of related compounds, the following properties can be anticipated:
Property | Expected Value |
---|---|
Appearance | White to off-white solid |
Molecular Weight | 238.72 g/mol (approximate) |
Solubility | Soluble in water, methanol, DMSO; poorly soluble in non-polar solvents |
Melting Point | 180-210°C (estimated based on similar compounds) |
pKa | Approximately 4-5 for the protonated amino group |
Stability | Relatively stable in solid state; may be sensitive to oxidation and hydrolysis |
Like other 3-amino-1,3-dihydro-2H-indol-2-one derivatives, this compound likely exhibits amphoteric properties due to the presence of both basic (amino group) and weakly acidic (amide NH) functionalities .
Synthetic Approaches
General Synthesis Routes
The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be approached through several methods, drawing from established protocols for similar compounds. The most viable routes include:
From 3-Bromooxindoles
A common synthetic approach involves the use of 3-bromooxindoles as key intermediates. These can be prepared from commercially available isatins through a series of transformations :
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Conversion of isatin to 3-bromooxindole via reduction and bromination
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N-alkylation with (bromomethyl)cyclopropane
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Conversion of the 3-bromo substituent to an amino group
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Salt formation with hydrogen chloride
Eschenmoser Coupling Method
An alternative approach utilizes the Eschenmoser coupling reaction, which has proven effective for introducing amino functionalities at the C-3 position of oxindoles:
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N-alkylation of oxindole with (bromomethyl)cyclopropane
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Formation of a thioimidate intermediate
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Rearrangement to yield the 3-amino derivative
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Salt formation
This method can achieve yields of 70-97% for the key coupling step .
Key Considerations for N-Cyclopropylmethylation
Structural Characterization
Spectroscopic Properties
The structural characterization of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be accomplished through various spectroscopic techniques:
NMR Spectroscopy
Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Aromatic H | 7.0-7.5 | Complex multiplet |
C-3 H | 4.2-4.5 | Singlet |
NH₂ (as HCl salt) | 8.0-8.5 | Broad singlet |
N-CH₂ | 3.4-3.7 | Doublet |
Cyclopropyl CH | 0.9-1.2 | Multiplet |
Cyclopropyl CH₂ | 0.2-0.6 | Complex multiplet |
¹³C NMR would show characteristic signals for the carbonyl carbon (approximately 175-178 ppm) and the C-3 position (approximately 55-60 ppm) .
Infrared Spectroscopy
Key IR absorption bands would include:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching (1680-1720 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
Biological Activity and Pharmacological Properties
Enzyme Inhibition
Similar to other 3-substituted indolin-2-one derivatives, 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride likely possesses enzyme inhibitory activities. Related compounds have demonstrated:
Kinase Inhibitory Activity
Kinase Target | Potential Activity | Structural Features Contributing to Activity |
---|---|---|
Tyrosine Kinases | Moderate to strong inhibition | 3-amino group, indolin-2-one core |
p38 MAP Kinase | Potential inhibition | Indolin-2-one scaffold |
VEGFR | Possible inhibition | 3-amino substitution pattern |
The specific cyclopropylmethyl substituent may confer unique binding characteristics and potentially alter the selectivity profile compared to other N-alkylated derivatives .
Structure-Activity Relationships
Structure-activity relationship studies of related compounds reveal several important considerations:
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The 3-amino group serves as a key hydrogen bond donor/acceptor for target engagement
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N-alkylation generally enhances lipophilicity and membrane permeability
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The cyclopropylmethyl group specifically may:
Pharmacokinetic Considerations
Based on structural analysis and comparison with related compounds, the following pharmacokinetic properties can be anticipated:
Property | Expected Profile | Contributing Factors |
---|---|---|
Absorption | Moderate to good oral bioavailability | Enhanced by hydrochloride salt formation |
Distribution | Moderate volume of distribution | Balanced hydrophilicity/lipophilicity |
Metabolism | Likely undergoes N-dealkylation, hydroxylation | CYP450-mediated processes |
Excretion | Renal and hepatic clearance | After metabolism to more polar derivatives |
The cyclopropylmethyl group typically confers greater metabolic stability compared to linear alkyl chains, potentially enhancing the half-life of the compound .
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